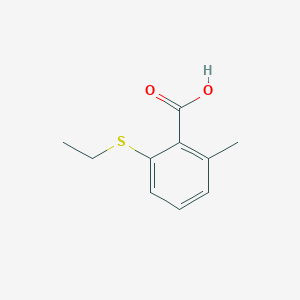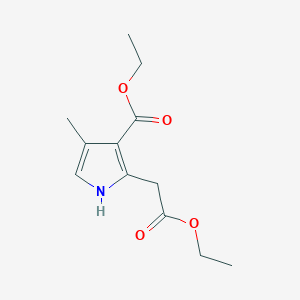
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is characterized by its pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of the ethoxy and oxoethyl groups further defines its chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method involves the reaction of ethyl 2-bromomethyl-3-furoate with ethyl sulfanylacetate in ethanol at room temperature under an inert atmosphere . The reaction is facilitated by the addition of an equivalent amount of sodium ethylate, which acts as a base.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates. These intermediates can then participate in biochemical reactions, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a similar ethoxy group.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: An ester with a benzene ring instead of a pyrrole ring.
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90125-55-6 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-4-16-10(14)6-9-11(8(3)7-13-9)12(15)17-5-2/h7,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
GYRZTNHJNFFMOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=CN1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


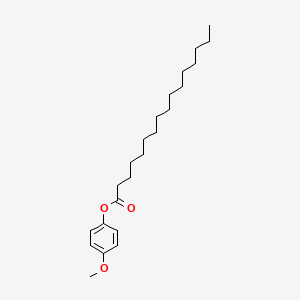
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
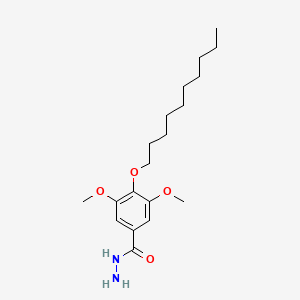
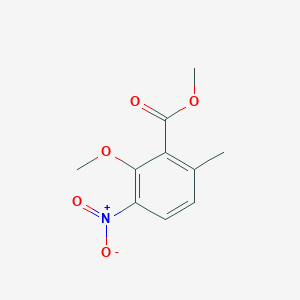
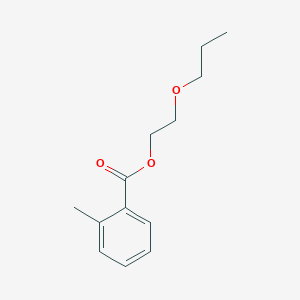
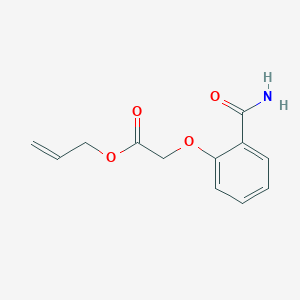
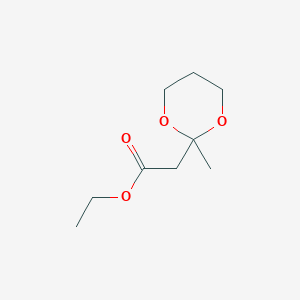
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)
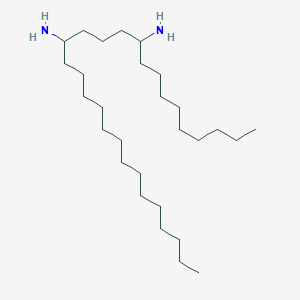
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
